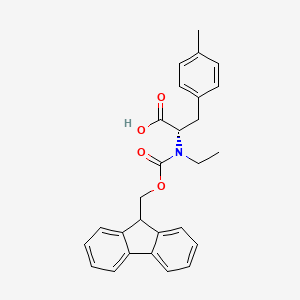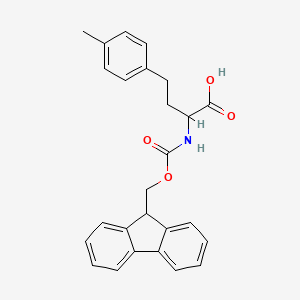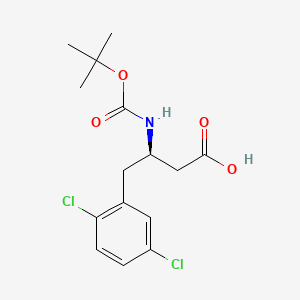
Fmoc-D-Hph(3-OCF3)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-D-Hph(3-OCF3)-OH, also known as 9-fluorenylmethoxycarbonyl-D-homophenylalanine(3-trifluoromethoxy)-OH, is a derivative of homophenylalanine. This compound is commonly used in peptide synthesis due to its unique structural properties, which include the presence of a trifluoromethoxy group at the para position of the phenyl ring. The Fmoc group is a protective group used in solid-phase peptide synthesis to protect the amino group of the amino acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Hph(3-OCF3)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-homophenylalanine is protected using the 9-fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting D-homophenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced at the para position of the phenyl ring through electrophilic aromatic substitution. This can be achieved by reacting the protected amino acid with trifluoromethoxybenzene in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of D-homophenylalanine are reacted with Fmoc-chloride in the presence of a base to protect the amino group.
Bulk Substitution: The protected amino acid is then reacted with trifluoromethoxybenzene in the presence of a catalyst to introduce the trifluoromethoxy group.
化学反応の分析
Types of Reactions
Fmoc-D-Hph(3-OCF3)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine, yielding the free amino acid.
Coupling Reactions: The free amino group can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Substitution Reactions: The trifluoromethoxy group can undergo nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling Reactions: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling.
Substitution Reactions: Nucleophiles such as amines or thiols can be used for substitution reactions involving the trifluoromethoxy group.
Major Products Formed
Deprotection: The major product is the free amino acid, D-Hph(3-OCF3)-OH.
Coupling Reactions: The major products are peptides containing the this compound residue.
Substitution Reactions: The major products depend on the nucleophile used in the reaction.
科学的研究の応用
Chemistry
Fmoc-D-Hph(3-OCF3)-OH is widely used in the field of peptide chemistry for the synthesis of peptides and peptidomimetics. Its unique structural properties make it a valuable building block for designing peptides with enhanced stability and bioactivity.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based inhibitors and therapeutics.
Medicine
In medicinal chemistry, this compound is used in the design and synthesis of peptide drugs. Its incorporation into peptide sequences can enhance the pharmacokinetic properties and bioavailability of peptide-based therapeutics.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and intermediates. It is also used in the development of diagnostic tools and assays.
作用機序
The mechanism of action of Fmoc-D-Hph(3-OCF3)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. The trifluoromethoxy group can influence the conformation and stability of the peptide, enhancing its bioactivity and resistance to enzymatic degradation.
類似化合物との比較
Similar Compounds
Fmoc-D-Hph-OH: This compound lacks the trifluoromethoxy group, making it less hydrophobic and potentially less bioactive.
Fmoc-D-Phe-OH: This compound has a phenylalanine residue instead of homophenylalanine, resulting in different structural and functional properties.
Fmoc-D-Trp-OH: This compound contains a tryptophan residue, which has different electronic and steric properties compared to homophenylalanine.
Uniqueness
Fmoc-D-Hph(3-OCF3)-OH is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties to the compound. This enhances its utility in peptide synthesis and its potential bioactivity in therapeutic applications.
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[3-(trifluoromethoxy)phenyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3NO5/c27-26(28,29)35-17-7-5-6-16(14-17)12-13-23(24(31)32)30-25(33)34-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,30,33)(H,31,32)/t23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDABNUIKOIKGZ-HSZRJFAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC(=CC=C4)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-4-(3,4-dimethylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B8233290.png)
amino})acetic acid](/img/structure/B8233300.png)


![(2S)-4-(3,5-dimethylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B8233314.png)
![(2S)-4-(3-chloro-5-methylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B8233317.png)
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[3-(trifluoromethoxy)phenyl]butanoic acid](/img/structure/B8233324.png)



